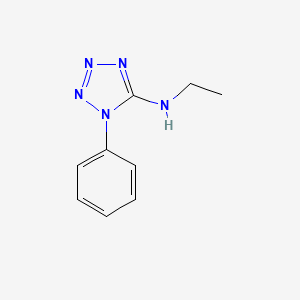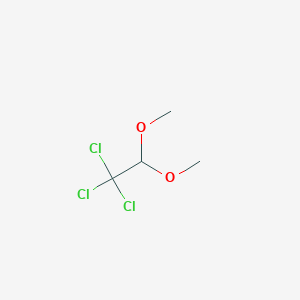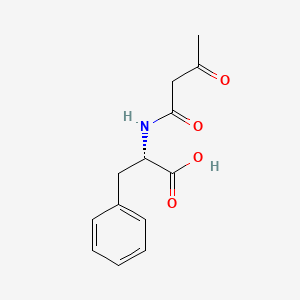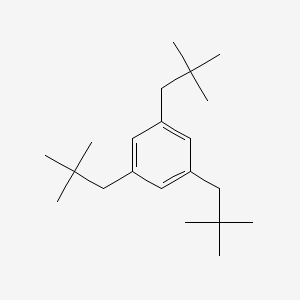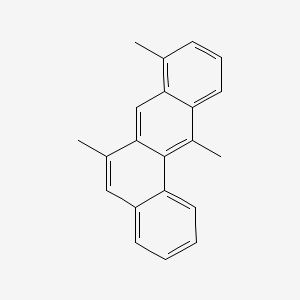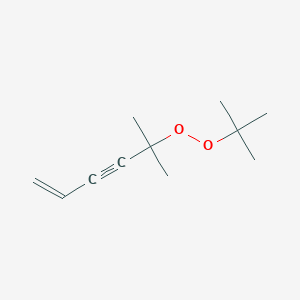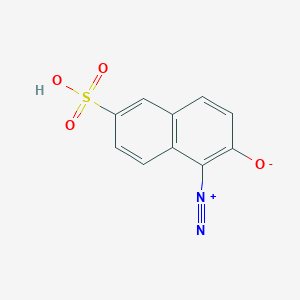
1-Diazonio-6-sulfonaphthalen-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-6-sulfonaphthalen-2-olate is a chemical compound with the molecular formula C10H6N2O4S It is known for its unique structure, which includes a diazonium group and a sulfonate group attached to a naphthalene ring
Preparation Methods
The synthesis of 1-Diazonio-6-sulfonaphthalen-2-olate typically involves the diazotization of 6-amino-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions, usually with sodium nitrite and hydrochloric acid, to form the diazonium salt. The reaction conditions must be carefully controlled to ensure the stability of the diazonium group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Diazonio-6-sulfonaphthalen-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted naphthalenes.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazonio-6-sulfonaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-6-sulfonaphthalen-2-olate involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparison with Similar Compounds
1-Diazonio-6-sulfonaphthalen-2-olate can be compared with other diazonium salts and sulfonated naphthalene derivatives. Similar compounds include:
1-Diazonio-4-sulfonaphthalen-2-olate: Another diazonium salt with a sulfonate group, but with different substitution patterns on the naphthalene ring.
2-Diazonio-1-sulfonaphthalen-4-olate: A compound with similar functional groups but different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
20680-44-8 |
|---|---|
Molecular Formula |
C10H6N2O4S |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
1-diazonio-6-sulfonaphthalen-2-olate |
InChI |
InChI=1S/C10H6N2O4S/c11-12-10-8-3-2-7(17(14,15)16)5-6(8)1-4-9(10)13/h1-5H,(H-,13,14,15,16) |
InChI Key |
SELZCHZEHNXKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+]#N)[O-])C=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


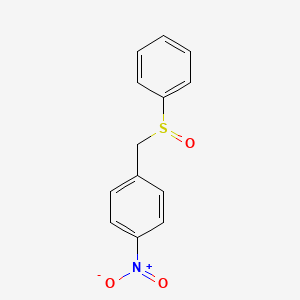
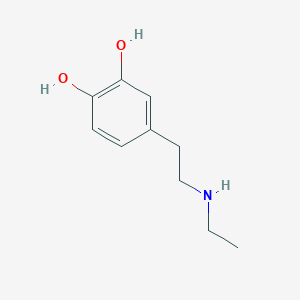

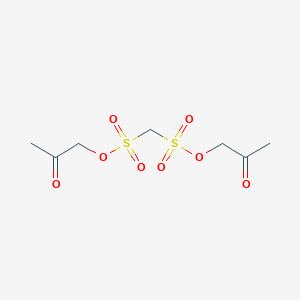
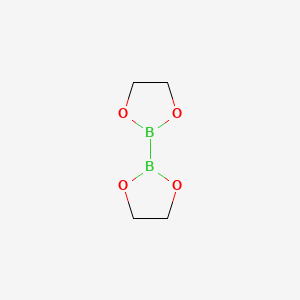
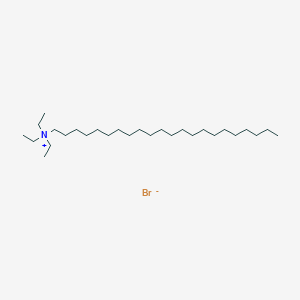
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
